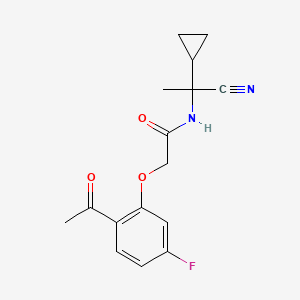

![molecular formula C13H10ClN3O B2551147 (4-chlorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1448045-11-1](/img/structure/B2551147.png)

(4-chlorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-chlorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a chemical compound that has attracted the attention of many researchers due to its potential applications in the field of medicinal chemistry. This compound is also known as CP-690,550 and belongs to the class of Janus kinase inhibitors.

科学的研究の応用

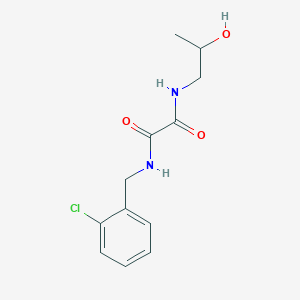

Antimicrobial and Anticancer Agents

A series of derivatives including 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and 6-amino-3-(4-chlorophenyl)-5-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one have been synthesized for evaluation as potential antimicrobial and anticancer agents. Compounds in this series exhibited higher anticancer activity compared to the reference drug doxorubicin, alongside possessing good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Solution Formulation for Poorly Water-Soluble Compounds

Investigations were conducted to develop a suitable formulation for early toxicology and clinical studies of a poorly water-soluble compound intended for the treatment of arrhythmia. This involved evaluating various nonaqueous solution formulations for their ability to prevent or delay precipitation of the compound from solution following dilution with water. A solubilized, precipitation-resistant formulation achieved the highest plasma concentrations in rats, dogs, and humans, indicating its potential value for achieving in vivo blood levels required for successful toxicological and early clinical evaluation of poorly soluble compounds (Burton et al., 2012).

Imaging Agents for Parkinson's Disease

The synthesis of a PET imaging agent for imaging of LRRK2 enzyme in Parkinson's disease was explored through the development of the compound HG-10-102-01 and its precursor. The target tracer was prepared with high radiochemical yield and purity, suggesting its potential application in the study of Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).

Structural Analysis

The crystal structure of nuarimol, a related pyrimidine fungicide, was analyzed to understand its molecular arrangement and interactions. This study provided insights into the dihedral angles between various rings in the molecule and highlighted the three-dimensional network generated by hydrogen bonds and weak interactions, contributing to the understanding of such compounds' structural characteristics (Kang, Kim, Park, & Kim, 2015).

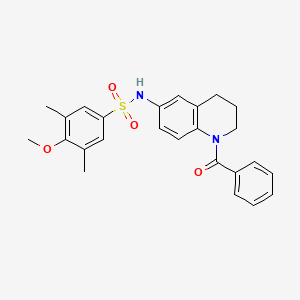

Anti-inflammatory and Antibacterial Agents

Microwave-assisted synthesis was employed to create novel pyrazoline derivatives, showing significant anti-inflammatory and antibacterial activities. This method was noted for its higher yields, environmental friendliness, and shorter reaction times compared to conventional methods. The synthesized compounds were characterized and screened, with some showing potent antibacterial activity (Ravula, Babu, Manich, Rika, Chary, & Ch, Ra, 2016).

作用機序

Target of Action

Similar compounds with pyrrolo[3,4-d]pyrimidine scaffold have been reported to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It’s suggested that similar compounds interact with their targets (such as protein kinases) and cause changes that inhibit the function of these targets .

Biochemical Pathways

Given its potential role as a protein kinase inhibitor , it can be inferred that it may affect pathways related to cell growth, differentiation, migration, and metabolism.

Pharmacokinetics

Similar compounds with a pyrrolo[3,4-d]pyrimidine scaffold have been reported to maintain drug-likeness during lead optimization, suggesting favorable pharmacokinetic properties .

Result of Action

Similar compounds have been reported to display in vitro activity against certain strains of bacteria .

特性

IUPAC Name |

(4-chlorophenyl)-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O/c14-11-3-1-9(2-4-11)13(18)17-6-10-5-15-8-16-12(10)7-17/h1-5,8H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYCPQDVECRZMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=CN=C2CN1C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-((2,5-Dimethoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2551064.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2551067.png)

![2-((7-benzyl-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-methoxypropyl)acetamide](/img/structure/B2551069.png)

![2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic acid](/img/structure/B2551070.png)

![1-(4-fluorophenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2551074.png)

![N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2551080.png)

![2,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2551084.png)